molecular formula C12H7F4N B14623098 2,3,4,5-Tetrafluoro-N-phenylaniline CAS No. 58627-14-8

2,3,4,5-Tetrafluoro-N-phenylaniline

Cat. No.: B14623098
CAS No.: 58627-14-8
M. Wt: 241.18 g/mol
InChI Key: XAKZZDXMUBOIRJ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoro-N-phenylaniline is a fluorinated aromatic amine with the molecular formula C6H3F4N. This compound is characterized by the presence of four fluorine atoms attached to the benzene ring and an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluoro-N-phenylaniline typically involves the fluorination of aniline derivatives. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with aniline under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrafluoro-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted anilines and fluorinated benzene derivatives .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluoro-N-phenylaniline involves its interaction with various molecular targets and pathways. The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrafluoroaniline
  • 2,3,5,6-Tetrafluoropyridine
  • 4,5,6,7-Tetrafluoro-2λ4δ2,1,3-benzotelluradiazole

Comparison: 2,3,4,5-Tetrafluoro-N-phenylaniline is unique due to the specific positioning of the fluorine atoms and the presence of the aniline group. This configuration imparts distinct chemical reactivity and physical properties compared to other fluorinated aromatic compounds . For instance, 2,3,5,6-Tetrafluoropyridine has a different ring structure and reactivity profile, while 4,5,6,7-Tetrafluoro-2λ4δ2,1,3-benzotelluradiazole contains a tellurium atom, leading to unique properties and applications .

Properties

CAS No.

58627-14-8

Molecular Formula

C12H7F4N

Molecular Weight

241.18 g/mol

IUPAC Name

2,3,4,5-tetrafluoro-N-phenylaniline

InChI

InChI=1S/C12H7F4N/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6,17H

InChI Key

XAKZZDXMUBOIRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C(=C2F)F)F)F

Origin of Product

United States

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